Cas no 39926-11-9 (ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate)

Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic tertiary amine ester with a rigid, bridged structure, offering unique steric and electronic properties. Its fused ring system enhances stability and influences reactivity, making it a valuable intermediate in pharmaceutical and organic synthesis. The compound's quinuclidine core is known for its conformational rigidity, which can improve binding affinity in medicinal chemistry applications. The ethyl ester group provides synthetic versatility, allowing further functionalization. This compound is particularly useful in the development of chiral catalysts, ligands, and bioactive molecules, where its structural constraints can enhance selectivity and performance. High purity grades ensure reproducibility in research and industrial processes.
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate structure
39926-11-9 structure
Product Name:ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
CAS No:39926-11-9
MF:C10H17NO2
MW:183.24748301506
MDL:MFCD01684892
CID:306037
PubChem ID:12462392
Update Time:2025-05-21

ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Azabicyclo[2.2.2]octane-2-carboxylicacid, ethyl ester
    • (+/-)-ethyl quinuclidine-2-carboxylate
    • 2-Quinuclidinecarboxylic acid, ethyl ester
    • ethyl 2-azabicyclo[2.2.2]octane-2-carboxylate
    • Ethyl quinuclidine-2-carboxylate
    • Of-347
    • ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
    • KCCLFMFYEDPKEL-UHFFFAOYSA-N
    • CS-0172339
    • AKOS006277917
    • NoName_3556
    • ethyl 2-quinuclidine carboxylate
    • DTXSID40902978
    • SCHEMBL1616507
    • MFCD01684892
    • AS-37993
    • A924942
    • ethylquinuclidine-2-carboxylate
    • 1-Aza-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester
    • ETHYL 1-AZA-BICYCLO[2.2.2]OCTANE-2-CARBOXYLATE
    • 39926-11-9
    • NS00057363
    • MDL: MFCD01684892
    • Inchi: 1S/C10H17NO2/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8/h8-9H,2-7H2,1H3
    • InChI Key: KCCLFMFYEDPKEL-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CC2CCN1CC2)=O

Computed Properties

  • Exact Mass: 183.12601
  • Monoisotopic Mass: 183.125929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: Yellow to Brown Liquid
  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 240.8±23.0 °C at 760 mmHg
  • Flash Point: 110.4°C
  • Refractive Index: 1.5
  • PSA: 29.54
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Security Information

ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Pricemore >>

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abcr
AB285094-250 mg
1-Aza-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester, 97%; .
39926-11-9 97%
250 mg
€335.50 2023-07-20
abcr
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1-Aza-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester, 97%; .
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€760.40 2023-07-20

ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:39926-11-9)ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
Order Number:A924942
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:42
Price ($):397.0
Email:sales@amadischem.com

Additional information on ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate

Recent Advances in the Study of Ethyl 1-Azabicyclo[2.2.2]octane-2-carboxylate (CAS: 39926-11-9) and Its Applications in Chemical Biology and Medicine

Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 39926-11-9) is a bicyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound, characterized by its azabicyclic core, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its synthesis, derivatization, and biological activities, shedding light on its potential in drug discovery and development.

One of the key areas of research involving ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate is its role as a precursor or intermediate in the synthesis of more complex molecules. The compound's rigid bicyclic structure provides a stable framework for further chemical modifications, enabling the introduction of various functional groups to enhance its biological activity. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, with advancements in catalytic processes and green chemistry approaches.

In the context of medicinal chemistry, ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Preliminary studies suggest that derivatives of this compound exhibit selective binding to specific nAChR subtypes, making them promising candidates for the development of targeted therapies.

Furthermore, recent in vitro and in vivo studies have explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the compound's bioavailability and potential toxicity, which are essential factors in drug development. Early results indicate that ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate exhibits favorable metabolic stability, although further optimization may be required to improve its pharmacokinetic characteristics.

Another promising avenue of research involves the use of ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate in the design of prodrugs. Prodrugs are biologically inactive compounds that can be metabolized in the body to release active drugs. The compound's ester functionality makes it a suitable candidate for prodrug design, as it can be easily hydrolyzed under physiological conditions to release the active moiety. Recent studies have demonstrated the potential of this approach in enhancing drug delivery and reducing side effects.

In addition to its pharmacological applications, ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate has also been explored in chemical biology as a tool for studying protein-ligand interactions. Its rigid structure and ability to form stable complexes with proteins make it a valuable probe for understanding molecular recognition processes. Recent advancements in structural biology techniques, such as X-ray crystallography and NMR spectroscopy, have facilitated the detailed characterization of these interactions, providing insights into the compound's binding modes and affinities.

Despite these promising developments, challenges remain in the clinical translation of ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate-based therapeutics. Issues such as scalability of synthesis, formulation stability, and potential off-target effects need to be addressed in future studies. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and realize the full potential of this compound in medicine.

In conclusion, ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 39926-11-9) represents a promising scaffold in chemical biology and medicinal chemistry. Recent research has highlighted its versatility in drug design, its potential as a therapeutic agent, and its utility as a molecular probe. Continued investigation into its synthesis, biological activity, and pharmacokinetic properties will be crucial for advancing its applications in the treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:39926-11-9)ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate
A924942
Purity:99%
Quantity:1g
Price ($):397.0
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